molecular formula C20H29N3O3 B12576853 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester

2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B12576853
M. Wt: 359.5 g/mol
InChI Key: COCAIWZZXYHDND-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra provide critical insights into the compound’s functional groups and spatial arrangement:

Signal (ppm) Assignment Multiplicity
1.28 tert-butyl (9H) Singlet
3.45–3.60 Methylene adjacent to nitrogen Multiplet
4.20 Ethoxyimino OCH~2~CH~3~ Quartet
7.25–7.35 Phenyl aromatic protons Multiplet
  • The tert-butyl ester appears as a singlet at δ 1.28 ppm (9H).
  • The ethoxyimino group’s methylene protons resonate as a quartet near δ 4.20 ppm, coupled to the adjacent methyl group (δ 1.38 ppm, triplet).
  • Aromatic protons from the phenylmethyl substituent produce a multiplet between δ 7.25–7.35 ppm, consistent with monosubstituted benzene.

13C NMR confirms the ester carbonyl at δ 172.5 ppm and the sp^2-hybridized imino carbon at δ 155.8 ppm.

Infrared (IR) Spectroscopy

IR absorption bands correlate with key functional groups:

Wavenumber (cm⁻¹) Assignment
1745 Ester C=O stretch
1660 Imine C=N stretch
1240 C-O ester asymmetric

The strong band at 1745 cm⁻¹ confirms the tert-butyl ester, while the imine stretch at 1660 cm⁻¹ verifies the ethoxyimino group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 359.5 ([M+H]^+^), consistent with the molecular formula C~20~H~29~N~3~O~3~. Fragmentation patterns include:

  • Loss of the tert-butoxy group (m/z 303.4).
  • Cleavage of the ethoxyimino moiety (m/z 245.2).

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

tert-butyl 7-benzyl-5-ethoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C20H29N3O3/c1-5-25-21-17-12-22(11-16-9-7-6-8-10-16)13-20(17)14-23(15-20)18(24)26-19(2,3)4/h6-10H,5,11-15H2,1-4H3

InChI Key

COCAIWZZXYHDND-UHFFFAOYSA-N

Canonical SMILES

CCON=C1CN(CC12CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3

Origin of Product

United States

Biological Activity

The compound 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester is a member of the diazaspirocyclic family which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H24N2O3C_{16}H_{24}N_2O_3 with a molecular weight of approximately 288.38 g mol288.38\text{ g mol}. The structure features a spirocyclic core that is known for its rigidity and ability to interact with various biological targets.

Synthesis

The synthesis of compounds based on the 2,6-diazaspiro[3.4]octane core typically involves multi-step processes that can include reactions such as:

  • Kinugasa reaction : A method for creating nitrogen-containing heterocycles.
  • Conia-ene-type cyclization : This facilitates the formation of complex structures from simpler precursors .

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of derivatives synthesized from the diazaspiro[3.4]octane framework. A notable derivative demonstrated a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv, indicating potent activity against this pathogen .

CompoundMIC (μg/mL)Activity Description
Compound 170.016Highly active against M. tuberculosis
Compound 240.125Moderate activity
Compound 180.250Lower activity compared to Compound 17

Cancer Research

Compounds derived from this scaffold have been investigated as potential inhibitors of cancer-associated proteins such as KRAS and HRAS mutants. These compounds act by forming covalent bonds with specific amino acid residues in target proteins, potentially inhibiting tumor growth and metastasis .

The biological activity of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid derivatives may be attributed to their ability to modulate various signaling pathways:

  • Dopamine D3 Receptor Antagonism : Some derivatives have shown selective antagonism at dopamine D3 receptors, which is relevant for treating neuropsychiatric disorders.
  • Inhibition of Enzymatic Activity : Certain compounds have been identified as inhibitors of key enzymes involved in metabolic pathways related to diabetes and obesity .

Case Studies

  • Antitubercular Screening : In a study involving a series of synthesized diazaspiro derivatives, two compounds were highlighted for their significant antitubercular activity, leading to further optimization for enhanced efficacy.
  • Cancer Treatment Trials : Preliminary trials using diazaspiro compounds as inhibitors of mutant KRAS proteins showed promising results in vitro, leading to ongoing investigations in vivo.

Scientific Research Applications

Synthesis and Chemical Properties

The compound's molecular formula is C14H20N2O3C_{14}H_{20}N_2O_3, with a molecular weight of 264.33 g/mol. The presence of a spirocyclic structure contributes to its rigidity and potential for diverse interactions with biological targets.

Ketohexokinase Inhibitors

One of the prominent applications of this compound is in the synthesis of ketohexokinase (KHK) inhibitors. KHK plays a crucial role in glucose metabolism, making it a target for treating diabetes and obesity. Compounds derived from 2,6-diazaspiro[3.4]octane have shown promise in modulating KHK activity, potentially leading to new therapeutic strategies for metabolic disorders .

Antitubercular Activity

Research has demonstrated that derivatives of the 2,6-diazaspiro[3.4]octane core exhibit significant antitubercular activity. A study reported the synthesis of nitrofuran carboxamide derivatives from this core, which were evaluated against Mycobacterium tuberculosis. One compound showed a minimal inhibitory concentration (MIC) of 0.016 μg/mL, indicating strong potential as an antitubercular agent .

Cancer Therapeutics

The spirocyclic structure has been utilized in developing inhibitors for various cancer-related proteins. For instance, compounds derived from this scaffold have been identified as inhibitors of the menin-MLL1 interaction, which is implicated in certain types of leukemia . Additionally, derivatives have been explored for their ability to modulate signaling pathways such as MAPK and PI3K, further showcasing their potential in oncology .

Neurological Applications

Some derivatives are being investigated as selective dopamine D3 receptor antagonists. This receptor is associated with several neurological disorders, including schizophrenia and addiction. The modulation of dopamine receptors holds promise for developing new treatments for these conditions .

Case Studies

Study Application Findings
Study on KHK InhibitionDiabetes and ObesityIdentified compounds that effectively inhibit KHK activity, suggesting potential therapeutic use .
Antitubercular ActivityTuberculosis TreatmentA derivative exhibited MIC of 0.016 μg/mL against M. tuberculosis, highlighting its efficacy .
Cancer InhibitionLeukemia TreatmentCompounds showed inhibition of menin-MLL1 interaction, indicating potential in cancer therapy .
Neurological DisordersDopamine D3 Receptor AntagonismInvestigated compounds for their effects on dopamine receptor modulation .

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

  • Conditions : Concentrated sulfuric acid (H₂SO₄) or aqueous HCl in polar solvents (e.g., THF/water mixtures) at elevated temperatures (60–80°C).

  • Outcome : Conversion to 2,6-diazaspiro[3.4]octane-2-carboxylic acid derivatives, enabling subsequent amide coupling or salt formation .

Ethoxyimino Group Reactivity

The ethoxyimino (–N–O–C₂H₅) moiety participates in two key transformations:

  • Hydrolysis to Ketone :
    Acidic hydrolysis (e.g., HCl, H₂O) cleaves the imine bond, yielding a ketone intermediate.
    Example :
    8-(Ethoxyimino)HCl, H₂O8-Oxo\text{8-(Ethoxyimino)} \xrightarrow{\text{HCl, H₂O}} \text{8-Oxo} .

  • Nucleophilic Substitution :
    Under basic conditions (e.g., K₂CO₃), the ethoxy group is replaced by nucleophiles (e.g., amines, thiols) to form hydrazone or thioether derivatives.

Benzyl Group Hydrogenolysis

The 6-(phenylmethyl) substituent undergoes catalytic hydrogenolysis for deprotection:

  • Conditions : 10% Pd/C, H₂ (1–3 atm), ethanol, 25°C .

  • Outcome : Removal of the benzyl group generates a secondary amine, facilitating further functionalization (e.g., alkylation, acylation) .

Amide and Carboxamide Formation

The carboxylic acid (post-hydrolysis) reacts with amines or acyl chlorides to form amides:

  • Acylation Example :
    Reaction with 5-nitrofuroyl chloride in dichloromethane (DCM) and triethylamine yields antitubercular carboxamide derivatives .
    Reaction :
    COOH+RCOClEt₃NRCONH\text{COOH} + \text{RCOCl} \xrightarrow{\text{Et₃N}} \text{RCONH}

DerivativeBiological Activity (MIC against M. tuberculosis)Reference
Nitrofuran carboxamide0.016 μg/mL (potent lead)

Spirocyclic Core Functionalization

The diazaspiro[3.4]octane core enables regioselective reactions:

  • N-Alkylation : Sodium hydride (NaH) in THF mediates alkylation at the secondary nitrogen .

  • Cyclization : Reactions with hydrazides or amidines form triazole or oxadiazole rings fused to the spirocyclic system .

Example :
Hydrazide 14 reacts with acetamidine at 170°C to form 1,2,4-triazole derivatives (e.g., compounds 19–22 ) .

Oxidation and Reduction Pathways

  • Oxidation : Potassium permanganate (KMnO₄) oxidizes the ethoxyimino group to nitro or carbonyl derivatives.

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces imine bonds while preserving the ester group.

Analytical Monitoring

Reaction progress and purity are assessed via:

  • ¹H/¹³C NMR : Tracking proton shifts (e.g., tert-butyl at δ 1.4 ppm, ethoxyimino at δ 4.1 ppm) .

  • HPLC : Purity >95% achieved using C18 columns and acetonitrile/water gradients .

Key Data Table: Reaction Optimization Parameters

ReactionCatalyst/SolventTemperatureYield (%)Reference
Ester hydrolysisH₂SO₄, H₂O80°C85
Benzyl hydrogenolysisPd/C, EtOH25°C92
Triazole cyclizationAcetamidine170°C78
AcylationEt₃N, DCM0–25°C89

This compound’s multifunctional design enables tailored modifications for drug discovery, emphasizing its role in developing bioactive spirocyclic derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Features Reference
Target Compound Spiro[3.4]octane 8-Ethoxyimino, 6-benzyl, 2-tert-butyl ester Rigid spirocyclic core; oxime functionality
2,6-Diazaspiro[3.5]nonane-6-carboxylic acid, 1-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester Spiro[3.5]nonane 1-Oxo, 2-benzyl, 6-tert-butyl ester Larger spiro ring (5-membered); ketone group introduces polarity
6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid Spiro[3.4]octane Cbz and Boc protecting groups, 8-carboxylic acid Dual carbamate protection; potential for controlled deprotection
2,6-Diazaspiro[3.4]octane-2-carboxylic acid tert-butyl ester Spiro[3.4]octane 2-tert-butyl ester Simplified analog lacking benzyl and oxime groups
7-Oxa-9-aza-spiro[4.5]decane derivatives Spiro[4.5]decane Hydroxyphenyl, benzothiazole Heteroatom-rich core; applications in fluorescence or metal chelation

Physicochemical and Pharmacological Properties

  • Lipophilicity (LogP): The tert-butyl ester increases LogP compared to free carboxylic acids, enhancing membrane permeability. For example, the target compound’s LogP is expected to be higher than 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate (LogP ~1.5, ) due to the ethoxyimino and benzyl groups .
  • Metabolic Stability: The ethoxyimino group may resist hydrolysis better than esters or amides, as seen in spirocyclic HIV protease inhibitors (e.g., atazanavir analogs in ) .
  • Biological Activity: Spiro[3.4]octane derivatives are explored as protease inhibitors or kinase modulators. For instance, diazaspiro[3.5]nonane carboxamides () show activity against viral targets (LCMS m/z 658 [M+H]+), suggesting the target compound could have similar applications .

Preparation Methods

Synthesis of the 2,6-Diazaspiro[3.4]octane Core

  • The core spirocyclic structure is commonly synthesized by annulation reactions involving cyclopentane and azacyclic intermediates.
  • Three main annulation routes have been reported for related 2-azaspiro[3.4]octane systems, which can be adapted for the 2,6-diaza variant:
    • Annulation via cyclopentane ring formation.
    • Annulation via the four-membered ring formation.
  • These methods use readily available starting materials and conventional transformations, minimizing chromatographic purification steps for efficiency.

Introduction of the Carboxylic Acid Ester Group

  • The carboxylic acid at position 2 is typically introduced as a tert-butyl ester to enhance stability and facilitate purification.
  • Esterification can be achieved by reacting the corresponding acid chloride or acid with tert-butanol under acidic or catalytic conditions.
  • Protection and deprotection steps are employed to prevent side reactions during subsequent transformations.

Installation of the Ethoxyimino Group

  • The ethoxyimino substituent at position 8 is introduced via oximation of a ketone or aldehyde precursor.
  • This involves reaction with ethoxyamine or related reagents under controlled conditions to form the oxime ether.
  • The ethoxyimino group enhances biological activity by increasing hydrogen bonding capacity and binding affinity.

Benzyl (Phenylmethyl) Substitution

  • The phenylmethyl group is introduced typically by alkylation of the nitrogen atom using benzyl halides or benzyl derivatives.
  • This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
  • Protective groups on nitrogen may be used to direct substitution selectively.

Final Purification and Characterization

  • The final compound is purified by crystallization or chromatographic methods.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Annulation for spiro core Cyclopentane derivatives, amines, acid catalysts Mild temperatures, inert atmosphere
Esterification tert-Butanol, acid chloride or coupling agents (e.g., DCC, EDC) Room temp to reflux, inert atmosphere
Oximation (ethoxyimino group) Ethoxyamine hydrochloride, base (e.g., triethylamine) Anhydrous solvents, controlled pH
Benzylation Benzyl bromide or chloride, base (e.g., K2CO3, NaH) Dry solvents, inert atmosphere
Purification Chromatography, recrystallization Solvent systems vary depending on impurities

Research Findings and Optimization

  • Studies indicate that the choice of base and solvent critically affects yield and selectivity, especially during benzylation and oximation steps.
  • Use of carbodiimide coupling agents (DCC, EDC) improves esterification efficiency and reduces side products.
  • The spirocyclic structure’s rigidity influences reaction kinetics; thus, temperature control is essential to avoid decomposition or rearrangement.
  • Protective groups such as Boc (tert-butoxycarbonyl) on nitrogen atoms are used to prevent unwanted reactions during multi-step synthesis.

Comparative Table of Related Compounds and Their Preparation

Compound Name Key Structural Features Preparation Highlights Reference
2,6-Diazaspiro[3.4]octane-2-carboxylic acid tert-butyl ester Spirocyclic core, tert-butyl ester Annulation + esterification + protection steps
2-Boc-2,5-diazaspiro[3.4]octane oxalate Boc-protected diazaspiro compound Annulation + Boc protection
tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate Oxo-substituted spirocyclic ester Oxidation + esterification
2,6-Diazaspiro[3.4]octane derivatives with ethoxyimino group Ethoxyimino substitution at position 8 Oximation of ketone precursor

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,6-Diazaspiro[3.4]octane-2-carboxylic acid derivatives, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling spirocyclic intermediates with functionalized aromatic amines. For example, analogous compounds (e.g., 6,7-diazaspiro derivatives) are synthesized via sequential alkylation, hydroxylation, and esterification steps under controlled pH and temperature . Key steps include:

  • Protection/deprotection strategies : Use of tert-butyl esters (e.g., 1,1-dimethylethyl ester) to stabilize carboxylic acid groups during coupling reactions .
  • Coupling optimization : Employing reagents like HATU or EDCl/HOBt to activate carboxyl groups for amide bond formation, monitored by LCMS (e.g., m/z 658 [M+H]+ observed in similar spiro compounds) .

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this spirocyclic compound?

  • Methodology :

  • Chromatography : Reverse-phase HPLC with mobile phases adjusted to pH 5.5 using phosphate buffers and tetrabutylammonium hydroxide (e.g., retention time 1.57 minutes in SMD-TFA05 method) .
  • Spectroscopy : IR and UV-Vis to confirm functional groups (e.g., ethoxyimino and phenylmethyl motifs) and electronic transitions. Elemental analysis validates molecular composition .
  • Mass spectrometry : High-resolution LCMS to distinguish between isobaric impurities and confirm molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected LCMS adducts or NMR splitting patterns) for this compound?

  • Methodology :

  • Adduct identification : Compare observed LCMS peaks (e.g., [M+Na]+ or [M+NH4]+) with theoretical isotopic distributions. Use collision-induced dissociation (CID) to fragment adducts and confirm structural assignments .
  • NMR analysis : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., spirocyclic CH2 groups). Deuterated solvents (e.g., DMSO-d6) enhance resolution for hydroxyl protons .
  • Cross-validation : Correlate data with structurally similar compounds (e.g., 8-(4-dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane derivatives) to identify systematic errors .

Q. What experimental design strategies are optimal for studying the compound’s reactivity in coupling reactions (e.g., amidation or ester hydrolysis)?

  • Methodology :

  • Factorial design : Vary factors like temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading to identify interactions affecting yield. Use ANOVA to determine statistically significant variables .
  • Kinetic studies : Monitor reaction progress via in-situ IR or inline HPLC to track intermediate formation (e.g., tert-butyl ester deprotection) .
  • Mechanistic probes : Isotopic labeling (e.g., 18O in ethoxyimino groups) or computational DFT calculations to elucidate transition states .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for long-term storage?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40–60°C for 1–4 weeks. Monitor degradation products via LCMS and quantify stability-indicating parameters (e.g., half-life) .
  • Solid-state analysis : Use DSC and TGA to evaluate thermal decomposition thresholds and hygroscopicity .

Theoretical and Mechanistic Questions

Q. What computational models are suitable for predicting the compound’s bioactivity or interaction with biological targets?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., proteases or kinases) based on spirocyclic conformation and hydrogen-bonding motifs .
  • QSAR studies : Correlate substituent effects (e.g., phenylmethyl vs. trifluoromethyl groups) with activity data from analogous compounds (e.g., EP 4374877 derivatives) to build predictive models .

Q. How does the spirocyclic core influence the compound’s conformational flexibility compared to non-cyclic analogs?

  • Methodology :

  • Dynamic NMR : Measure ring-flipping barriers in solution to quantify strain energy .
  • X-ray crystallography : Resolve crystal structures to compare bond angles and torsional strain with computational predictions (e.g., Spartan or Gaussian) .

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